5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of triazole, pyridine, and oxadiazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to inhibit xanthine oxidase (xo), a significant target for developing novel drugs to treat hyperuricemia and/or gout .
Mode of Action
Similar compounds have been found to interact with amino acid residues asn768, arg880, and thr1010 in the binding site of xo . These interactions are essential for the affinities of these inhibitors.
Biochemical Pathways
If the compound acts as an xo inhibitor like its similar compounds, it would affect the purine degradation pathway, leading to decreased production of uric acid .
Pharmacokinetics
The compound’s predicted properties include a melting point of 11726° C, a boiling point of 3583° C at 760 mmHg, a density of 14 g/cm^3, and a refractive index of n20D 1.57 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
If the compound acts as an xo inhibitor, it would lead to decreased production of uric acid, potentially alleviating symptoms of hyperuricemia and/or gout .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the reaction of an amidoxime with an appropriate nitrile under acidic conditions. The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step often includes the chloromethylation of the triazole-pyridine intermediate using chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.
Cycloaddition: The triazole and oxadiazole rings can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amines and reduced heterocycles.
Scientific Research Applications
5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-amine share similar structural features and are studied for similar applications.
Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol are also explored for their biological activities and synthetic versatility.
Uniqueness
5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O/c16-9-13-19-18-12-8-11(6-7-21(12)13)15-17-14(20-22-15)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZHWUKCNIONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.